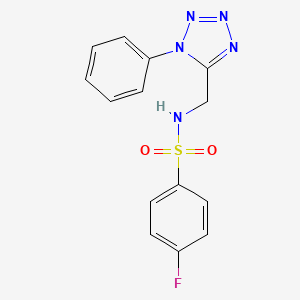

4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2S/c15-11-6-8-13(9-7-11)23(21,22)16-10-14-17-18-19-20(14)12-4-2-1-3-5-12/h1-9,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZCNLKEXQYBAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazolyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is studied for its potential biological activity. It may be used in assays to investigate its effects on various biological targets.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further modifications to enhance its efficacy and safety.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Benzenesulfonamide Core

a. Halogen Substitution (Fluoro vs. Chloro):

- 4-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921124-52-9, Analog 1 ) replaces the fluorine with chlorine on the benzene ring. This increases molecular weight (367.8 vs. ~351.3 for the fluoro analog) and alters electronic properties. Chlorine’s larger size and lower electronegativity may reduce metabolic stability compared to fluorine .

b. Heterocyclic Modifications:

- 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide (, Analog 2) substitutes the tetrazole with an imidazole ring. Imidazole’s lower acidity (pKa ~14.5 vs. The biphenyl group in Analog 2 may enhance hydrophobic interactions but reduce solubility .

2.2. Heterocycle-Specific Comparisons

a. Tetrazole vs. Triazole Derivatives:

- N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE (, Analog 3) uses a triazole ring instead of tetrazole. Triazoles are less electron-withdrawing and more stable under acidic conditions, which could improve oral bioavailability.

b. Fluorination Efficiency in Synthesis:

- highlights challenges in fluorinating tetrazole-containing sulfones. A fluorinated analog of a phenyltetrazole sulfone achieved only a 30% yield under unoptimized conditions, suggesting that introducing fluorine adjacent to tetrazole rings may require specialized protocols compared to chlorinated or non-halogenated analogs .

2.3. Pharmacological and Physical Properties

A comparative analysis of key parameters is summarized below:

Research Findings and Implications

- Bioisosteric Potential: The tetrazole in the target compound acts as a carboxylic acid bioisostere, mimicking carboxylate interactions in enzymes (e.g., carbonic anhydrase inhibitors) while improving metabolic resistance. This advantage is absent in imidazole or triazole analogs .

- Fluorine’s Role : The para-fluoro group enhances membrane permeability compared to chlorine in Analog 1, as evidenced by fluorine’s smaller size and higher electronegativity. However, chlorine may offer stronger halogen bonding in certain targets .

- Synthetic Challenges : Low fluorination yields in tetrazole systems () suggest that alternative strategies, such as late-stage fluorination or protecting group optimization, may be necessary for scalable synthesis .

Biological Activity

4-Fluoro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with a tetrazole moiety, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate neurotransmitter systems. Sulfonamides are known for their role as carbonic anhydrase inhibitors, which can enhance dopaminergic tone and stabilize glutamate release in the brain . This mechanism could be pivotal in addressing conditions such as addiction and neurodegenerative disorders.

Behavioral Studies

A notable study investigated the effects of related sulfonamide derivatives on nicotine-induced behavioral sensitization in mice. The study demonstrated that administration of a similar compound significantly reduced locomotor activity associated with nicotine exposure, suggesting potential applications in treating nicotine addiction .

In Vitro Studies

In vitro assays have shown that compounds within the same chemical family exhibit antibacterial properties against various pathogens. For instance, certain 1H-tetrazole derivatives have demonstrated significant activity against Staphylococcus aureus and Salmonella Typhimurium, indicating a broad-spectrum antimicrobial potential .

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and efficacy of these compounds. For example, research indicated that specific doses of sulfonamide derivatives could modulate adenosine levels in the striatum, which is crucial for understanding their neuropharmacological effects .

Data Tables

Case Studies

Case Study 1: Behavioral Sensitization

A study involving the administration of a sulfonamide derivative showed that it effectively reduced the behavioral sensitization induced by nicotine in mice. The results indicated a dose-dependent effect on locomotion and adenosine modulation, highlighting the therapeutic potential for addiction treatment .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of tetrazole derivatives revealed promising results against various bacterial strains. The findings suggest that these compounds could serve as lead candidates for developing new antibiotics .

Q & A

Q. How is stability under storage conditions assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.